molecular formula C13H14FN3O B14895865 2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide

2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide

Cat. No.: B14895865
M. Wt: 247.27 g/mol
InChI Key: SIAAJHOQRJNADR-UHFFFAOYSA-N
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Description

2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyano group, a fluorine atom, and a cyclopropylacetamide moiety, makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitrile Formation:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Amidation: The formation of the amide bond by reacting the intermediate with cyclopropylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance binding affinity and specificity, while the cyclopropylacetamide moiety may influence the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-fluoropyridine: Shares the cyano and fluorine groups but differs in the rest of the structure.

    Methyl [(2-cyano-3-fluorophenyl)sulfanyl]acetate: Contains a similar aromatic ring with cyano and fluorine groups but has a different functional group.

    N-(2-Cyano-3-fluorophenyl)pyrrole: Another compound with a cyano and fluorine-substituted aromatic ring.

Uniqueness

2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in the similar compounds listed above

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

2-(2-cyano-3-fluoro-N-methylanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C13H14FN3O/c1-17(8-13(18)16-9-5-6-9)12-4-2-3-11(14)10(12)7-15/h2-4,9H,5-6,8H2,1H3,(H,16,18)

InChI Key

SIAAJHOQRJNADR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1CC1)C2=C(C(=CC=C2)F)C#N

Origin of Product

United States

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